molecular formula C8H8N2O B1404231 Pyrrolo[1,2-a]pyrazine-1-methanol CAS No. 1251762-21-6

Pyrrolo[1,2-a]pyrazine-1-methanol

Cat. No. B1404231
M. Wt: 148.16 g/mol
InChI Key: SQMUSQJRSXDTCG-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-1-methanol is a derivative of Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of Pyrrolo[1,2-a]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The synthesis of new compounds was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .


Molecular Structure Analysis

Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .

Scientific Research Applications

  • Synthesis of Novel Derivatives :

    • Pyrrolo[1,2-a]pyrazine derivatives have been synthesized using one-pot methods, showing potential in organic chemistry and drug design. For instance, Gandhi et al. (2017) developed a method for synthesizing novel tetrahydropyrrolo[1,2-a]pyrazine derivatives via a one-pot four-component condensation process (Ghandi, Salahi, Taheri, & Abbasi, 2017).
  • Anti-Inflammatory Activity :

    • Pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects. Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazine derivatives and evaluated their anti-inflammatory properties, finding inhibitions of 43-59% against IL-6 at 50 μM (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
  • Catalytic and Synthetic Applications :

    • The compound has been used in various catalytic and synthetic processes. Hu et al. (2018) utilized pyrrolo[1,2-a]pyrazine in asymmetric hydrogenation to synthesize chiral amines, demonstrating its utility in stereocontrolled syntheses (Hu, Chen, Zhai, & Zhou, 2018).
  • Formation of Complex Heterocyclic Systems :

    • Pyrrolo[1,2-a]pyrazine is key in forming complex heterocyclic systems, which are important in medicinal chemistry. Mínguez et al. (1996) described a new synthesis of pyrrolo[1,2-a]pyrazine from pyrrole, exploring its basic chemistry and potential applications (Mínguez, Castellote, Vaquero, Garcı́a-Navı́o, Alvarez-Builla, Castaño, & Andrés, 1996).
  • Optoelectronic Material Development :

    • Pyrrolo[1,2-a]pyrazine derivatives are being explored for their potential in optoelectronic materials. Meti et al. (2017) synthesized dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, investigating their optical and thermal properties for use in organic optoelectronics (Meti, Lee, Yang, & Gong, 2017).

Future Directions

The future directions for the research on Pyrrolo[1,2-a]pyrazine-1-methanol could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its physical and chemical properties. There is also a need for more Structure-Activity Relationship (SAR) research on it . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMUSQJRSXDTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299445
Record name Pyrrolo[1,2-a]pyrazine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazine-1-methanol

CAS RN

1251762-21-6
Record name Pyrrolo[1,2-a]pyrazine-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251762-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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